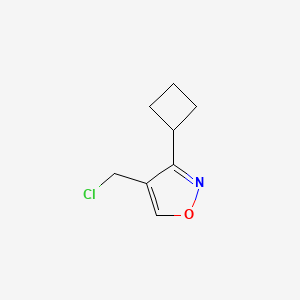

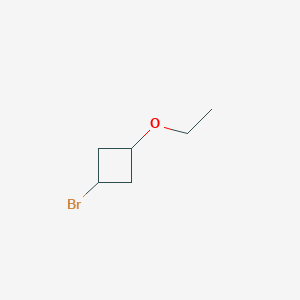

4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

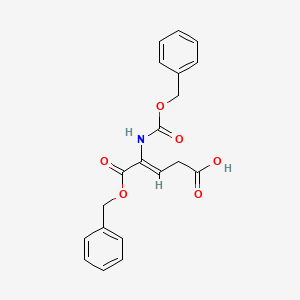

The compound 4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole is a chlorinated oxazole derivative. Oxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen in the ring. They are known for their presence in various bioactive molecules and functional materials. The chloromethyl group attached to the oxazole ring suggests potential reactivity for further chemical transformations .

Synthesis Analysis

The synthesis of chlorinated oxazoles, such as 4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole, can be achieved through different methods. One approach involves the chlorinative cyclization of (E/Z)-alkynyl-O-methyl oximes using a combination of N-chlorosuccinimide (NCS) and chlorotrimethylsil

Applications De Recherche Scientifique

Synthesis and Functionalization

4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole, a compound with potential in various chemical syntheses, serves as a precursor for the creation of alkylating agents and functionalized oxazoles. The compound's reactivity, particularly its chloromethyl group, is pivotal for nucleophilic substitution reactions, enabling the synthesis of a broad range of biologically active molecules.

Alkylating Agents : Alkylating nucleosides, including those derived from 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole, have shown cytostatic activity and potential in cancer treatment. The synthesis of N-glycosyl(halomethyl)-1,2,3-triazoles, achieved through 1,3-dipolar cycloaddition, exemplifies the compound's utility in developing alkylating agents with significant biological activities (de las Heras, Alonso, & Alonso, 1979).

Functionalized Oxazoles : The compound's versatility extends to the synthesis of functionalized oxazoles, crucial for pharmaceutical applications. For instance, the efficient and flexible synthesis of 4-aminooxazoles through a gold-catalyzed intermolecular reaction highlights the adaptability of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole derivatives in accessing complex, biologically relevant structures (Gillie, Reddy, & Davies, 2016).

Coordination Chemistry

The structural motif of oxazoles, including derivatives of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole, plays a significant role in coordination chemistry. These compounds serve as chiral ligands in asymmetric catalysis, underpinning advancements in the synthesis of enantiomerically pure substances.

- Chiral Auxiliaries and Ligands : Oxazoline ligands, closely related to oxazoles, have been extensively utilized in transition metal-catalyzed asymmetric syntheses. Their ease of synthesis from readily available precursors, combined with the ability to modulate chiral centers near donor atoms, makes them invaluable in producing chiral molecules (Gómez, Muller, & Rocamora, 1999).

Corrosion Inhibition

The derivatives of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole find applications in materials science, particularly in corrosion inhibition. These compounds can form protective layers on metal surfaces, reducing the rate of corrosion in acidic media.

- Mild Steel Protection : Triazole derivatives, related to the structural framework of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole, have demonstrated efficacy in protecting mild steel against corrosion in acidic environments. Their ability to form stable adsorption layers on metal surfaces highlights the potential of oxazole derivatives in industrial applications (Bentiss et al., 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(chloromethyl)-3-cyclobutyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-4-7-5-11-10-8(7)6-2-1-3-6/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAGBWBCERBTGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NOC=C2CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)

![2-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B2541441.png)

![N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2541443.png)

![N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2541446.png)

![N-mesityl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2541448.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2541455.png)